2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine
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Overview
Description
2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine is a heterocyclic compound that features a fused naphthalene and imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-naphthylamine with a suitable aldehyde or ketone under acidic or basic conditions to form the imidazole ring. The reaction conditions often include the use of catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the methyl and amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Saturated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, such as the PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-imidazole: A simpler imidazole derivative with similar reactivity but lacking the fused naphthalene ring.
1H-naphtho[1,2-d]imidazole: Similar structure but without the methyl group, leading to different reactivity and properties.
2-Methyl-1H-benzo[d]imidazole: Contains a benzene ring instead of a naphthalene ring, affecting its chemical behavior
Uniqueness
2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine is unique due to its fused ring system, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C12H11N3 |
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Molecular Weight |
197.24 g/mol |
IUPAC Name |
2-methyl-3H-benzo[e]benzimidazol-6-amine |
InChI |
InChI=1S/C12H11N3/c1-7-14-11-6-5-8-9(12(11)15-7)3-2-4-10(8)13/h2-6H,13H2,1H3,(H,14,15) |
InChI Key |
IIHCEIBZMULAAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=CC3=C2C=CC=C3N |
Origin of Product |
United States |
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